9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

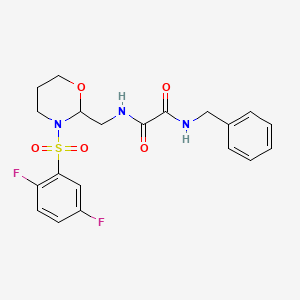

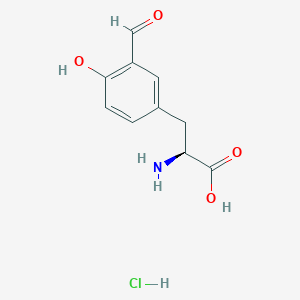

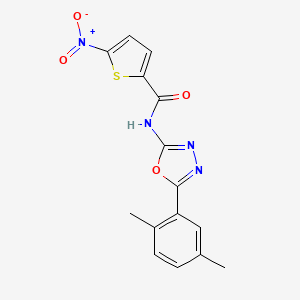

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is a chemical compound with the empirical formula C10H12ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine can be represented by the SMILES stringNCc1cc (Cl)c2OCCCOc2c1 . The InChI representation is 1S/C10H12ClNO2/c11-8-4-7 (6-12)5-9-10 (8)14-3-1-2-13-9/h4-5H,1-3,6,12H2 .

Aplicaciones Científicas De Investigación

Synthesis and Spectral Analysis

Synthesis of N-Substituted Sulfonamide Derivatives : Utilizing 1,3-Benzodioxol-5-amine as a precursor, researchers have synthesized N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives. These molecules were structurally confirmed through IR, 1 H-NMR, and EIMS spectral data, highlighting their potential in exploring antibacterial activity, albeit showing moderate inhibition compared to ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).

Solid-Phase Synthesis of Trisubstituted Benzo[1,4]-Diazepin-5-One Derivatives : A study described the solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones, showcasing the versatility of primary amines in generating compounds with potential for combinatorial chemistry applications (Veronika Fülöpová et al., 2012).

Photophysical Characterisation and Stability

- Photostability Studies of NIR Probes : Research on benzo[a]phenoxazinium chlorides with modifications at the 9-position demonstrated the influence of terminals on acid-base equilibrium and photostability. These findings could inform the development of probes with enhanced resistance to photobleaching, relevant for biological imaging applications (B. R. Raju et al., 2016).

Chemical Kinetics and Process Optimization

- Optimization of Active Pharmaceutical Ingredient Synthesis : A kinetic model for the synthesis of a benzazepine heterocyclic compound was developed, showcasing the importance of chemical engineering in optimizing drug production. This study provides insights into reaction networks, potentially enhancing yield and productivity for pharmaceutical compounds (M. Grom et al., 2016).

Eco-Friendly Synthesis Protocols

- Catalyst-Free Synthesis in Water : A novel, eco-friendly method for synthesizing 2-benzazepine derivatives in water without the use of catalysts was developed, highlighting the potential for greener chemistry approaches in the synthesis of heterocyclic compounds (J. Prasad et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5H,1-3,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTYHNSYWLTNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)N)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)

![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)